molecular formula C13H12S B14679341 2-Methyl-5-(2-phenylethenyl)thiophene CAS No. 36634-72-7

2-Methyl-5-(2-phenylethenyl)thiophene

Cat. No.: B14679341
CAS No.: 36634-72-7
M. Wt: 200.30 g/mol
InChI Key: OSEBKCKRLSGWJI-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-phenylethenyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group at the second position and a phenylethenyl group at the fifth position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-phenylethenyl)thiophene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction is carried out in reactors with precise control over temperature, pressure, and reagent concentrations to optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-phenylethenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylethyl-substituted thiophenes.

    Substitution: Halogenated thiophenes and other functionalized derivatives.

Scientific Research Applications

2-Methyl-5-(2-phenylethenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-phenylethenyl)thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2-Methylthiophene: A thiophene derivative with a methyl group at the second position.

    5-Phenylethenylthiophene: A thiophene derivative with a phenylethenyl group at the fifth position.

Uniqueness

2-Methyl-5-(2-phenylethenyl)thiophene is unique due to the presence of both a methyl group and a phenylethenyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

36634-72-7

Molecular Formula

C13H12S

Molecular Weight

200.30 g/mol

IUPAC Name

2-methyl-5-(2-phenylethenyl)thiophene

InChI

InChI=1S/C13H12S/c1-11-7-9-13(14-11)10-8-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

OSEBKCKRLSGWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=CC2=CC=CC=C2

Origin of Product

United States

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